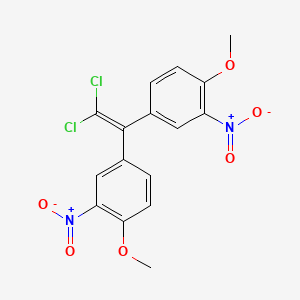
Benzene, 1,1'-(dichloroethenylidene)bis[4-methoxy-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is a complex organic compound characterized by the presence of benzene rings substituted with dichloroethenylidene, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of methoxy groups through methylation reactions. The dichloroethenylidene moiety is then introduced via a chlorination reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-(dichloroethenylidene)bis[4-chloro-3-(methylsulfonyl)-
- Benzene, 1,1’-(2,2-dichloroethylidene)bis[4-ethyl-
- Benzene, 1,1’-(dichloroethenylidene)bis[4-methyl-
Uniqueness
Benzene, 1,1’-(dichloroethenylidene)bis[4-methoxy-3-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
89264-23-3 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O6 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
4-[2,2-dichloro-1-(4-methoxy-3-nitrophenyl)ethenyl]-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H12Cl2N2O6/c1-25-13-5-3-9(7-11(13)19(21)22)15(16(17)18)10-4-6-14(26-2)12(8-10)20(23)24/h3-8H,1-2H3 |
Clave InChI |
NQNGDSCKVBDRIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


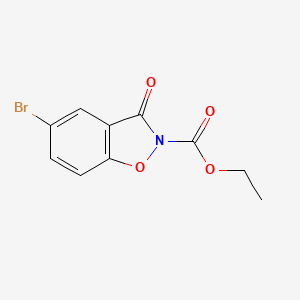

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
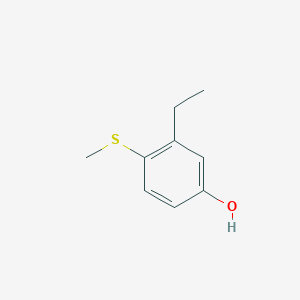
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)


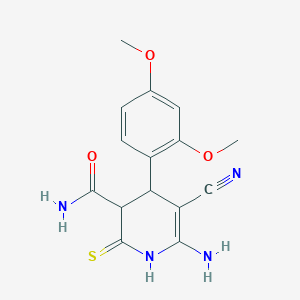
![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
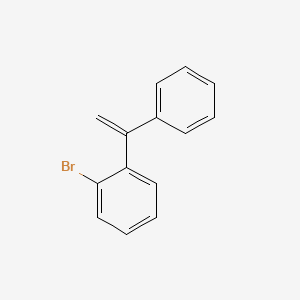
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)
